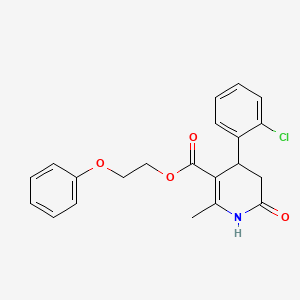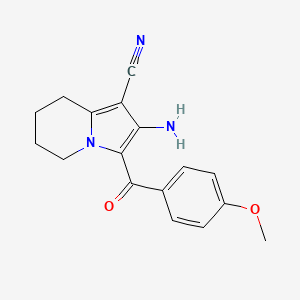
4-(2-ethoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Descripción general
Descripción
4-(2-ethoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as ETQ, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. ETQ belongs to the class of quinolinediones, which have been studied for their pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Mecanismo De Acción
The mechanism of action of 4-(2-ethoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and cyclin-dependent kinases, which are involved in DNA replication and cell division. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in programmed cell death. In addition, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus, by inhibiting viral entry and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-ethoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. This can be important for studying the effects of specific chemical modifications on the pharmacological properties of the compound. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can limit its bioavailability and make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-(2-ethoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione and its derivatives. One area of interest is the development of more potent and selective inhibitors of specific signaling pathways involved in disease pathogenesis. Another area of interest is the development of novel drug delivery systems that can improve the bioavailability and pharmacokinetics of this compound and its derivatives. Finally, there is potential for this compound and its derivatives to be used in combination with other drugs or therapies to enhance their therapeutic efficacy and reduce side effects.
Aplicaciones Científicas De Investigación
4-(2-ethoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and inflammation. In infectious diseases, this compound has been studied for its potential as an anti-viral agent, as it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
4-(2-ethoxyphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-2-25-18-7-4-3-6-14(18)15-12-20(24)22-16-10-13(11-17(23)21(15)16)19-8-5-9-26-19/h3-9,13,15H,2,10-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVYWMXSISIVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[2-cyano-3-(2-methylphenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4704052.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B4704064.png)

![N-ethyl-2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4704080.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4704088.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4704096.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4704098.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4704113.png)
![6-benzyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4704119.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4704121.png)
![2-oxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)propanamide](/img/structure/B4704126.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4704159.png)
![N-(4-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4704163.png)